Norbornane, 2,2-dimethyl-5-methylene-
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Overview
Description
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane framework with a methylene group at the 5-position and two methyl groups at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . One common method involves the reaction of isoprene with 2,3-dimethyl-1,3-butadiene under heat and pressure to form the desired product . The reaction conditions often include temperatures ranging from 100°C to 200°C and pressures up to 10 atm .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency . Catalysts such as Lewis acids may also be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Methyl-substituted derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors . The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets . Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Norbornane: Similar bicyclic structure but lacks the methylene and methyl groups at the 5- and 2-positions, respectively.
2,2-Dimethylbicyclo[2.2.1]heptane: Similar structure but lacks the methylene group at the 5-position.
5-Methylenenorbornane: Similar structure but lacks the two methyl groups at the 2-position.
Uniqueness
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for studying structure-activity relationships and for developing new materials and pharmaceuticals .
Properties
CAS No. |
497-32-5 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3 |
InChI Key |
NJZUUYADLXBQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1CC2=C)C |
Origin of Product |
United States |
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